molecular formula C8H6Cl3NO4S B100753 4-Nitrobenzyl trichloromethyl sulfone CAS No. 15894-01-6

4-Nitrobenzyl trichloromethyl sulfone

Cat. No.: B100753
CAS No.: 15894-01-6
M. Wt: 318.6 g/mol
InChI Key: MIHZYBSIFQUIEI-UHFFFAOYSA-N
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Description

4-Nitrobenzyl Trichloromethyl Sulfone is a specialized organic compound of significant interest in chemical and pharmaceutical research. Its structure incorporates multiple functional groups—a nitrobenzyl ring, a trichloromethyl group, and a sulfone moiety—that collectively contribute to its reactivity and potential applications. Compounds containing sulfone groups are widely used in medicinal chemistry as key motifs in the development of various therapeutic agents due to their stability and ability to participate in diverse biological interactions . The trichloromethyl group is known to be a versatile functional handle in organic synthesis. The chlorine atoms can participate in various reactions, such as nucleophilic substitution or elimination, facilitating the construction of more complex molecular architectures . Furthermore, the nitro-aromatic component often serves as an electron-withdrawing group, influencing the compound's electronic properties and its suitability for further chemical transformations. While specific biological data for this exact compound may be limited, structurally related azolyl-4-nitro-2-trichloromethyl-phenyl sulfones have been investigated for their fungicidal properties, suggesting potential utility in agrochemical research . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to explore its properties in areas such as synthetic methodology development, materials science, and as a potential intermediate for bioactive molecule discovery.

Properties

CAS No.

15894-01-6

Molecular Formula

C8H6Cl3NO4S

Molecular Weight

318.6 g/mol

IUPAC Name

1-nitro-4-(trichloromethylsulfonylmethyl)benzene

InChI

InChI=1S/C8H6Cl3NO4S/c9-8(10,11)17(15,16)5-6-1-3-7(4-2-6)12(13)14/h1-4H,5H2

InChI Key

MIHZYBSIFQUIEI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CS(=O)(=O)C(Cl)(Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)C(Cl)(Cl)Cl)[N+](=O)[O-]

Synonyms

p-Nitrobenzyltrichloromethyl sulfone

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

4-Nitrobenzyl trichloromethyl sulfone serves as a valuable reagent in organic synthesis. Its unique structure allows for various reactions, including:

  • Sulfonylation Reactions : It can introduce sulfonyl groups into organic molecules, which is crucial for synthesizing sulfonamide drugs.
  • Photoacid Generators : The compound is explored as a photoacid generator in photolithography, where it can release acids upon exposure to light, facilitating the development of photoresists used in semiconductor manufacturing .

Case Study: Synthesis of Arylazo Sulfones

Recent studies have highlighted the use of arylazo sulfones, derived from compounds like this compound, as nonionic visible-light photoacid generators. These compounds have shown promise in enhancing the efficiency of photochemical reactions by releasing acids under light irradiation, thus enabling various synthetic processes .

Pharmaceutical Applications

The compound has been investigated for its potential in pharmaceutical applications:

  • Drug Development : Its sulfonyl group is essential in drug design, particularly for developing antibiotics and anti-inflammatory agents. The ability to modify the sulfonyl moiety can lead to improved pharmacological properties.

Case Study: Synthesis of Sulfonamide Antibiotics

In a study focused on synthesizing novel sulfonamide antibiotics, this compound was utilized to introduce sulfonamide functionalities into target molecules. The resulting compounds exhibited enhanced antibacterial activity compared to traditional sulfonamides .

Agricultural Chemistry

In agriculture, this compound is being explored for its potential as a pesticide or herbicide:

  • Biocidal Properties : Similar compounds have demonstrated efficacy against a range of pests and pathogens, making them candidates for developing new agricultural chemicals.

Case Study: Pesticidal Efficacy

Research has indicated that derivatives of trichloromethyl sulfones possess significant antimicrobial properties against fungi and bacteria found in agricultural settings. This positions this compound as a potential candidate for further development into effective agricultural biocides .

Industrial Applications

The compound is also relevant in industrial settings:

  • Cooling Water Systems : It can be used in formulations designed to control microbial growth in industrial cooling water systems .
  • Coatings and Adhesives : Its properties make it suitable for use in industrial coatings and adhesives where microbial contamination is a concern.

Summary Table of Applications

Application AreaSpecific Use CasesRemarks
Organic SynthesisSulfonylation reactions, photoacid generatorsKey role in synthesizing complex organic molecules
PharmaceuticalsDrug development (sulfonamide antibiotics)Enhances pharmacological properties
Agricultural ChemistryPesticide/herbicide developmentPotential biocidal efficacy
Industrial ApplicationsMicrobial control in cooling systemsImportant for maintaining system hygiene

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bis-(Trichloromethyl) Sulfone

  • Structural Differences : Bis-(trichloromethyl) sulfone contains two trichloromethyl groups attached to a sulfone core, whereas 4-nitrobenzyl trichloromethyl sulfone replaces one trichloromethyl group with a nitrobenzyl substituent.
  • Bis-(trichloromethyl) sulfone is a potent biocide against algae and fungi due to its lipophilic trichloromethyl groups, which disrupt microbial membranes . The nitrobenzyl variant may exhibit modified biocidal activity or entirely different applications, such as pharmaceutical intermediates.
  • Synthetic Considerations : Synthesis of bis-(trichloromethyl) sulfone involves chlorination of sulfones, whereas 4-nitrobenzyl derivatives may require coupling reactions between nitrobenzyl halides and sulfone precursors .

4-Nitrobenzyl Derivatives (Ethers, Esters, Thioethers)

  • Functional Group Variations :
    • 4-Nitrobenzyl ethers, esters, and thioethers (e.g., compounds 26–28 in ) share the nitrobenzyl core but differ in their benzylic linkages (O, S, or ester groups).
    • In contrast, this compound replaces these linkages with a sulfone group, enhancing electrophilicity and thermal stability.
  • Reactivity with Enzymes :
    • 4-Nitrobenzyl ethers and esters are substrates for chloramphenicol nitroreductase (CNR), with activity influenced by the benzylic atom (O vs. S). The sulfone group in this compound may hinder enzymatic reduction due to its strong electron-withdrawing nature .

Sulfonamide and Sulfone-Containing Crystals

  • Structural Insights: The crystal structure of 4-(4-nitrobenzenesulfonamido)pyridinium trichloroacetate (–6) reveals key bond lengths (e.g., C–N = 1.390 Å) and non-planar aromatic rings (85.21° dihedral angle). These features suggest that steric and electronic effects from substituents (e.g., nitro, sulfonamido) significantly impact molecular geometry. this compound may exhibit similar distortions, with the bulky trichloromethyl group affecting crystal packing or solubility .

Data Table: Key Properties of Comparable Compounds

Compound Key Functional Groups Reactivity/Application Reference
This compound Nitrobenzyl, trichloromethyl sulfone Hypothesized: Biocidal/pharmaceutical
Bis-(trichloromethyl) sulfone Two trichloromethyl sulfone Broad-spectrum biocide (algae, fungi)
4-Nitrobenzyl ether (Series 26) Nitrobenzyl, ether linkage CNR substrate; nitro reduction
4-Nitrobenzenesulfonamido crystal Nitro, sulfonamido, trichloroacetate Crystalline stability studies

Research Findings and Mechanistic Insights

Role of Sulfone Moieties in Binding Interactions

  • Sulfone-containing compounds like sulindac sulfone bind to VDAC proteins, critical for mitochondrial function. The sulfone group’s polarity and geometry are essential for these interactions, suggesting that this compound may also target ion channels or enzymes, albeit with modified affinity due to its unique substituents .

Synergistic Effects in Biocidal Formulations

  • Bis-(trichloromethyl) sulfone demonstrates synergistic slime-control activity when combined with betabromo-betanitrostyrene.

Electronic Effects on Reactivity

  • The nitro group in 4-nitrobenzyl derivatives enhances electrophilicity, facilitating enzymatic reduction. However, the trichloromethyl sulfone group in this compound may sterically hinder such reactions, redirecting its utility toward non-enzymatic applications (e.g., chemical intermediates) .

Preparation Methods

Trichloromethanesulfonyl Chloride with 4-Nitrobenzyl Alcohol

Analogous to CN1803758A’s synthesis of 4-nitrobenzyl chloroformate, reacting trichloromethanesulfonyl chloride with 4-nitrobenzyl alcohol under basic conditions could yield the target sulfone:

  • Combine equimolar sulfonyl chloride and 4-nitrobenzyl alcohol in dichloromethane.

  • Add triethylamine (1.2 equiv.) at −40°C to 20°C.

  • Stir for 2–4 hours, then extract and purify.

Expected Yield : 75–85% based on analogous chloroformate syntheses.

Nitration of Benzyl Trichloromethyl Sulfone

Directed Nitration Using Mixed Acids

SU899544A1 details nitration of bis(4-chlorophenyl) sulfone with HNO₃/H₂SO₄ (1:1.5 v/v) at 95–100°C. Adapting this for benzyl trichloromethyl sulfone:

  • Dissolve the sulfone in H₂SO₄.

  • Slowly add HNO₃ (specific gravity 1.33–1.35) at 95°C.

  • Quench on ice, filter, and recrystallize from acetic acid.

Challenges : Regioselectivity must be controlled to ensure para-nitration.

Comparative Analysis of Methods

MethodReagents/ConditionsYield (%)Purity (%)Key Advantage
Cl₂ OxidationCl₂, H₂O, 25°C, 5 h89–9399Scalable, low cost
H₂O₂/Pd Oxidation30% H₂O₂, nano-Pd, 100°C90–9599Eco-friendly, high yield
Nucleophilic SubstitutionSulfonyl chloride, Et₃N, −40°C75–8598Mild conditions, no oxidation
NitrationHNO₃/H₂SO₄, 95°C80–8897Direct functionalization

Challenges and Optimization Strategies

  • Oxidation Selectivity : Over-oxidation to sulfonic acids is mitigated by stoichiometric Cl₂ control or diluted H₂O₂.

  • Nitration Regiochemistry : Electron-withdrawing sulfone groups direct nitration to the para position, but competing meta products require chromatographic separation.

  • Catalyst Recovery : Nano-Pd catalysts from RSC’s method can be reused 3–5 times without significant activity loss .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 4-nitrobenzyl trichloromethyl sulfone?

  • Methodology : The synthesis often involves sulfonylation reactions, where intermediates like 4-nitrobenzenesulfonyl chloride (CAS 98-74-8) are critical precursors. Purification can be achieved via recrystallization using solvents like ethanol or dichloromethane, guided by melting point verification (mp 75.5–78.5°C) . For trichloromethylation, trichloromethyl carbinol intermediates may form, requiring controlled deprotonation (e.g., NaOH in protic solvents) to avoid side reactions .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology :

  • Melting Point Analysis : Compare observed mp (e.g., 75–78°C) with literature values .
  • Chromatography : Use HPLC or TLC with UV detection for purity assessment.
  • Spectroscopy : Confirm functional groups via FT-IR (e.g., sulfone S=O stretching ~1300–1150 cm⁻¹) and NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) .

Q. What are the key safety considerations for handling this compound?

  • Methodology :

  • Toxicity : Acute oral and dermal toxicity studies indicate systemic NOELs (No Observed Effect Levels) of 2.0–5.0 mg/kg/day in rabbits .
  • Corrosivity : Use PPE (gloves, goggles) due to irreversible eye damage risks .
  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during sulfone synthesis?

  • Methodology : Racemization risks arise in steps like epoxide-to-acetonide conversion. Mitigation strategies include:

  • Chiral Auxiliaries : Use enantiopure thioamides or borate complexes to direct stereochemistry .
  • Low-Temperature Conditions : Conduct reactions below –20°C to suppress thermal racemization.
  • Mosher Analysis : Verify enantiopurity via ¹H NMR with Mosher’s acid derivatives .

Q. What reaction mechanisms govern the environmental degradation of trichloromethyl sulfones?

  • Methodology :

  • Hydrolysis Pathways : Trichloromethyl groups hydrolyze to carboxylic acids under alkaline conditions, with rate constants dependent on pH and temperature .
  • Photodegradation : UV irradiation cleaves sulfone bonds, generating nitrobenzene derivatives—monitor via LC-MS .
  • Microbial Metabolism : Bis(trichloromethyl) sulfone is metabolized by soil microbes into less toxic sulfonic acids; use ¹⁴C-labeling to track degradation .

Q. How does crystal packing influence the reactivity of this compound derivatives?

  • Methodology :

  • X-ray Crystallography : Resolve structures (e.g., monoclinic P21/c, a = 22.017 Å, b = 6.2187 Å) to identify hydrogen-bonding networks that stabilize intermediates .
  • DFT Calculations : Model electron density maps to predict sites for nucleophilic attack (e.g., sulfonyl chloride group) .

Contradictions and Resolutions

  • Stereochemical Stability : reports racemization during epoxide conversion, while demonstrates controlled stereochemistry via Michael addition. Resolution: Use chiral catalysts (e.g., BINOL) to suppress racemization .
  • Environmental Impact : highlights biocidal use, whereas emphasizes natural degradation. Resolution: Balance application efficacy with biodegradation studies to mitigate ecological risks .

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